molecular formula C15H26N2 B14468920 1,4-Benzenediamine, N,N,N'-tris(1-methylethyl)- CAS No. 65138-72-9

1,4-Benzenediamine, N,N,N'-tris(1-methylethyl)-

Cat. No.: B14468920
CAS No.: 65138-72-9
M. Wt: 234.38 g/mol
InChI Key: MXRWEWQQJFBOJF-UHFFFAOYSA-N
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Description

1,4-Benzenediamine, N,N,N’-tris(1-methylethyl)- is a chemical compound known for its applications in various industrial and scientific fields. It is a derivative of 1,4-benzenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by isopropyl groups. This modification imparts unique properties to the compound, making it useful in different contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Benzenediamine, N,N,N’-tris(1-methylethyl)- can be synthesized through the reaction of 1,4-benzenediamine with isopropyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the amine groups, followed by the addition of isopropyl halides to form the desired product .

Industrial Production Methods

In industrial settings, the production of 1,4-benzenediamine, N,N,N’-tris(1-methylethyl)- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediamine, N,N,N’-tris(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Benzenediamine, N,N,N’-tris(1-methylethyl)- has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-benzenediamine, N,N,N’-tris(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The isopropyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Benzenediamine, N,N,N’-tris(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its isopropyl groups provide a balance between hydrophilicity and lipophilicity, making it versatile for various applications .

Properties

CAS No.

65138-72-9

Molecular Formula

C15H26N2

Molecular Weight

234.38 g/mol

IUPAC Name

1-N,4-N,4-N-tri(propan-2-yl)benzene-1,4-diamine

InChI

InChI=1S/C15H26N2/c1-11(2)16-14-7-9-15(10-8-14)17(12(3)4)13(5)6/h7-13,16H,1-6H3

InChI Key

MXRWEWQQJFBOJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC=C(C=C1)N(C(C)C)C(C)C

Origin of Product

United States

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